Tert-butyl 3-(methylamino)propanoate
Overview
Description
Tert-butyl 3-(methylamino)propanoate: is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Tert-butyl 3-(methylamino)propanoate is a chemical compound with the molecular formula C8H17NO2
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Tert-butyl acrylate and Methylamine: One common method involves the reaction of tert-butyl acrylate with methylamine.
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(methylamino)propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 3-(methylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It is explored for its potential use in the development of new drugs and therapeutic agents.
Industry:
Comparison with Similar Compounds
- Tert-butyl 3-(dimethylamino)propanoate
- Tert-butyl 3-(ethylamino)propanoate
- Tert-butyl 3-(propylamino)propanoate
Comparison:
- Tert-butyl 3-(methylamino)propanoate is unique due to its specific methylamino group, which imparts distinct chemical and biological properties compared to its analogs with different alkyl groups .
- The presence of the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Properties
IUPAC Name |
tert-butyl 3-(methylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-6-9-4/h9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOPRNLDIPINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143707-72-6 | |
Record name | tert-butyl 3-(methylamino)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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